molecular formula C9H10N2O4 B14834175 3-Cyclopropoxy-5-methoxy-2-nitropyridine

3-Cyclopropoxy-5-methoxy-2-nitropyridine

Cat. No.: B14834175
M. Wt: 210.19 g/mol
InChI Key: UJZJUTUELNCFBZ-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-methoxy-2-nitropyridine is a heterocyclic compound that features a pyridine ring substituted with a cyclopropoxy group at the third position, a methoxy group at the fifth position, and a nitro group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-5-methoxy-2-nitropyridine typically involves the nitration of a pyridine derivative followed by the introduction of cyclopropoxy and methoxy groups. One common method includes:

    Nitration: Starting with a pyridine derivative, nitration is carried out using nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Methoxylation: The methoxy group is introduced via a similar nucleophilic substitution reaction using methanol and a base.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Methanol or cyclopropyl alcohol with a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

    Reduction: 3-Cyclopropoxy-5-methoxy-2-aminopyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: 3-Cyclopropoxy-5-methoxy-2-pyridinecarboxylic acid.

Scientific Research Applications

3-Cyclopropoxy-5-methoxy-2-nitropyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-methoxy-2-nitropyridine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the cyclopropoxy and methoxy groups may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    3-Methoxy-2-nitropyridine: Lacks the cyclopropoxy group, which may result in different chemical reactivity and biological activity.

    3-Cyclopropoxy-2-nitropyridine: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.

    5-Methoxy-2-nitropyridine: Lacks the cyclopropoxy group, potentially altering its chemical and biological properties.

Uniqueness: 3-Cyclopropoxy-5-methoxy-2-nitropyridine is unique due to the presence of both cyclopropoxy and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these groups may enhance its potential as a versatile intermediate in chemical synthesis and as a lead compound in drug discovery.

Properties

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

3-cyclopropyloxy-5-methoxy-2-nitropyridine

InChI

InChI=1S/C9H10N2O4/c1-14-7-4-8(15-6-2-3-6)9(10-5-7)11(12)13/h4-6H,2-3H2,1H3

InChI Key

UJZJUTUELNCFBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(N=C1)[N+](=O)[O-])OC2CC2

Origin of Product

United States

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